
Exatecan analog 36
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exatecan analog 36 is a water-soluble, potent camptothecin derivative. Camptothecins are a class of compounds known for their antineoplastic activity, primarily through inhibition of topoisomerase I, an enzyme crucial for DNA replication. This compound has been developed to enhance the therapeutic profile of camptothecins, offering greater antitumor activity and reduced toxicity compared to earlier analogs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Exatecan analog 36 involves multiple steps, starting from camptothecin. The process includes modifications to the camptothecin structure to improve water solubility and antitumor activity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the compound meets stringent pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Exatecan analog 36 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its solubility and reactivity.
Substitution: Substitution reactions are used to introduce or replace functional groups on the camptothecin scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired modifications are achieved .
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for their antitumor activity and other pharmacological properties .
Applications De Recherche Scientifique
Exatecan analog 36 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of camptothecin derivatives.
Biology: Researchers use it to investigate the mechanisms of topoisomerase I inhibition and DNA damage response.
Mécanisme D'action
Exatecan analog 36 exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. By trapping the topoisomerase I-DNA cleavage complex, this compound induces DNA damage, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Exatecan analog 36 is compared with other camptothecin derivatives such as topotecan and irinotecan. While all these compounds inhibit topoisomerase I, this compound offers several advantages:
Greater Antitumor Activity: It has shown higher potency in preclinical studies compared to topotecan and irinotecan.
Reduced Toxicity: The modifications in this compound reduce its toxicity, making it safer for clinical use.
Water Solubility: Unlike some other camptothecin derivatives, this compound is water-soluble, which improves its pharmacokinetic properties.
List of Similar Compounds
- Topotecan
- Irinotecan
- Camptothecin
- SN-38 (active metabolite of irinotecan)
Propriétés
Formule moléculaire |
C24H22FN3O3 |
|---|---|
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
N-(14-fluoro-15-methyl-5-oxo-7-propanoyl-4,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1,6,8,10,12,14,16(20)-heptaen-19-yl)acetamide |
InChI |
InChI=1S/C24H22FN3O3/c1-4-20(30)13-7-19-24-15(10-28(19)21(31)8-13)23-17(26-12(3)29)6-5-14-11(2)16(25)9-18(27-24)22(14)23/h7-9,17H,4-6,10H2,1-3H3,(H,26,29) |
Clé InChI |
UWSSMMLNRVDDTK-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=O)N2CC3=C4C(CCC5=C4C(=CC(=C5C)F)N=C3C2=C1)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12373945.png)




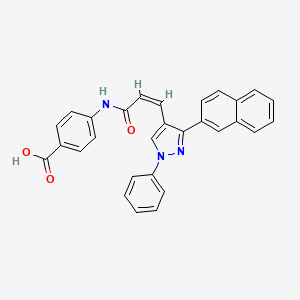
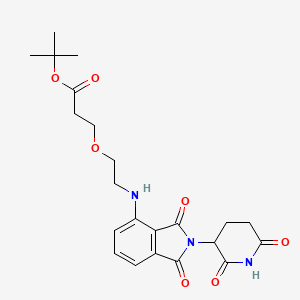
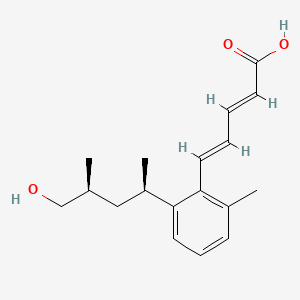
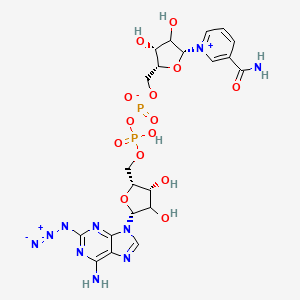
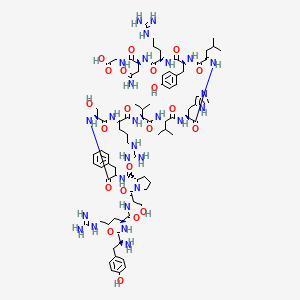
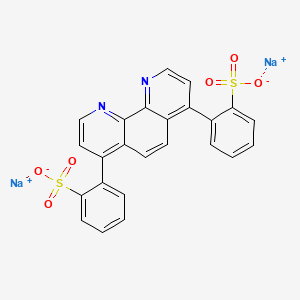
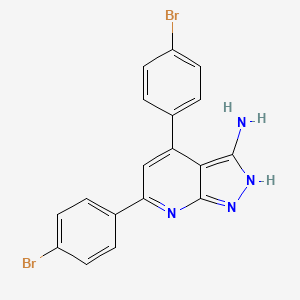
![tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12374008.png)
